4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines and thiadiazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles such as amines or thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an inhibitor of specific enzymes, making it a candidate for further biological studies.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes. For instance, it inhibits shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts the metabolic pathway, leading to the antibacterial effects observed .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and thiadiazoles, such as:
1,2,4-triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds also possess a triazole ring fused with a pyridazine or pyrazine ring and are studied for their kinase inhibition properties.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: These compounds are known for their applications in constructing star-shaped molecules for advanced materials.
The uniqueness of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide lies in its specific substitution pattern and the combination of triazolopyridazine and thiadiazole moieties, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C13H15N7O2S |
---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15N7O2S/c1-8-15-18-13(23-8)14-11(21)5-3-4-9-16-17-10-6-7-12(22-2)19-20(9)10/h6-7H,3-5H2,1-2H3,(H,14,18,21) |
InChI Key |
UBOHCVFWWMHBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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